molecular formula C16H17N5O3 B14933559 N-(2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B14933559
M. Wt: 327.34 g/mol
InChI Key: YCGIBOOGYBJNCT-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with methoxy groups at the 6-position of the pyridazine ring and the 2-position of the phenyl moiety. The propanamide linker and methoxy substituents likely influence electronic properties, solubility, and binding interactions, making it a candidate for comparative studies with similar derivatives.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H17N5O3/c1-23-12-6-4-3-5-11(12)17-15(22)9-7-13-18-19-14-8-10-16(24-2)20-21(13)14/h3-6,8,10H,7,9H2,1-2H3,(H,17,22)

InChI Key

YCGIBOOGYBJNCT-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3OC)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl Substituents : The target compound’s 6-methoxy group may enhance electron-donating effects and metabolic stability compared to 6-methyl analogs, which showed moderate antimicrobial activity .
  • Benzimidazole and Spirocyclic Modifications : The benzimidazole-ethyl substituent in introduces a bulky, aromatic moiety that may improve receptor binding but reduce solubility. Conversely, the spirocyclic group in likely enhances conformational rigidity and bioavailability.
  • Pyrrolidinyl vs.

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